molecular formula C12H10F4N4O2S B10901692 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10901692
M. Wt: 350.29 g/mol
InChI Key: GRVLFWOHDPACLW-YAXRCOADSA-N
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Description

4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, methoxyphenyl, and triazolylhydrosulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the difluoromethoxyphenyl intermediate:

    Condensation with triazole: The intermediate is then reacted with a triazole derivative under specific conditions to form the triazolylhydrosulfide moiety.

    Final assembly: The final step involves the condensation of the intermediate with the methoxyphenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The difluoromethoxy and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.

    Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENEAMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENEAMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10F4N4O2S

Molecular Weight

350.29 g/mol

IUPAC Name

4-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H10F4N4O2S/c1-21-8-4-6(2-3-7(8)22-11(15)16)5-17-20-10(9(13)14)18-19-12(20)23/h2-5,9,11H,1H3,(H,19,23)/b17-5+

InChI Key

GRVLFWOHDPACLW-YAXRCOADSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)F)OC(F)F

Origin of Product

United States

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